2-Pentylcyclopentan-1-ol is a substituted cyclic alcohol primarily utilized as a specialty fragrance ingredient. It belongs to the family of materials often used to build or enhance white floral, particularly jasmine and magnolia, and fruity fragrance profiles. As a derivative of its corresponding ketone, 2-pentylcyclopentanone, its primary procurement-relevant characteristics are its specific odor profile, which is distinct from its precursor, and its isomeric composition (cis/trans ratio), which is critical for olfactory performance and reproducibility in final formulations.
In fragrance applications, minor structural modifications lead to significant and unpredictable changes in olfactory performance, making substitution with close analogs or precursors unreliable. Substituting 2-Pentylcyclopentan-1-ol with its ketone precursor, 2-pentylcyclopentanone, results in a shift from a subtle floral-fruity character to a more powerful, diffusive jasmine and celery-seed profile. Furthermore, the stereochemistry of cyclic alcohols is a critical determinant of odor. For closely related structures, the cis and trans isomers can have dramatically different odor characters and intensities, meaning that a product with an uncontrolled or different isomeric ratio is not a viable substitute for achieving a specific, reproducible fragrance accord.
2-Pentylcyclopentan-1-ol is the result of the chemical reduction of its precursor, 2-pentylcyclopentanone (Delphone). This transformation is a critical processing step that deliberately modifies the olfactory profile. While the precursor ketone provides a powerful, diffusive, and complex floral note dominated by jasmine with celery and lactonic undertones, the target alcohol (Delphol HC®) offers a more subtle floral and distinctly fruity character, often described with peach, magnolia, and tea notes.
| Evidence Dimension | Odor Character |
| Target Compound Data | Subtle floral, fruity peach, magnolia, and tea notes. |
| Comparator Or Baseline | Precursor (2-Pentylcyclopentanone): Powerful, diffusive jasmine with celery seed and lactonic undertones. |
| Quantified Difference | Qualitative shift from a powerful jasmine/celery profile to a subtle fruity-floral profile. |
| Conditions | Standard sensory evaluation by fragrance ingredient suppliers. |
This justifies procuring the alcohol over its ketone precursor when a nuanced, fruity-floral character is required rather than the sheer power of the jasmine ketone.
The specific cis/trans isomeric ratio of substituted cyclic alcohols is a critical, non-interchangeable parameter for performance. In a closely related structural class, it was demonstrated that pure trans-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol possesses an odor strength approximately 20 times higher than that of the commercial mixture containing a significant portion of the cis isomer. The trans isomer also presented a distinct ambergris and woody character, while the cis isomer was weaker with a minty, earthy note. By this established principle, the specific stereochemical composition of 2-Pentylcyclopentan-1-ol, determined by the synthesis route, is a primary factor in its final odor profile and intensity, making a controlled isomeric ratio essential for formulation reproducibility.
| Evidence Dimension | Odor Potency (by analogy) |
| Target Compound Data | The specific cis/trans ratio of 2-Pentylcyclopentan-1-ol dictates its final odor strength and character. |
| Comparator Or Baseline | Analog Comparator (1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol): The trans isomer is ~20x more potent than the mixed-isomer commercial product (TIMBEROL®). |
| Quantified Difference | ~20-fold difference in odor strength between isomers in a comparable system. |
| Conditions | Evaluation of alcoholic solutions on a paper sniffing strip, comparing a pure isomer to a commercial mixture. |
This highlights the need to procure 2-Pentylcyclopentan-1-ol with a specified and consistent isomeric ratio, as substitution with a product of unknown or different composition would lead to significant performance variability.
While 2-Pentylcyclopentan-1-ol is often used in jasmine-type fragrances and is noted for its similarity to the benchmark material cis-jasmone, its value lies in its distinct secondary notes. Industry evaluations consistently describe 2-Pentylcyclopentan-1-ol as possessing additional green, tea-like, and prominent fruity (specifically peach and other succulent fruits) undertones that are not characteristic of cis-jasmone alone. This allows formulators to impart a unique, modern, and fruity-floral complexity to white floral accords.
| Evidence Dimension | Odor Profile Nuance |
| Target Compound Data | Jasmine character with additional green, magnolia, tea, and fruity/peach notes. |
| Comparator Or Baseline | cis-Jasmone: A classic benchmark with a powerful, floral, jasmine character. |
| Quantified Difference | Qualitative addition of distinct fruity (peach), tea, and green facets compared to the benchmark. |
| Conditions | Standard organoleptic evaluation in the fragrance industry. |
A perfumer should select this compound over a standard jasmine material like cis-jasmone when the goal is to create a jasmine base with a specific fruity, tea-like, or magnolia twist.
Based on its distinct peach and magnolia notes, this compound is the right choice for modifying and modernizing classic jasmine or white floral fragrances, adding a subtle, succulent fruitiness that differentiates the final product from formulations using standard jasmine components like cis-jasmone.
The compound's tea-like undertones make it a suitable component for constructing delicate tea-based or light floral scents where the harshness of more powerful jasmine materials would be undesirable. Its profile allows for a softer, more complex floral character than its ketone precursor.
Given the critical impact of stereochemistry on odor performance in this class of compounds, 2-Pentylcyclopentan-1-ol should be specified in applications where batch-to-batch reproducibility is paramount. Procuring a grade with a controlled cis/trans ratio is essential for maintaining a consistent fragrance profile in high-volume consumer products.
Irritant